molecular formula C13H8Cl2HgO2 B12802370 Dichloromercury; xanthen-9-one CAS No. 6325-96-8

Dichloromercury; xanthen-9-one

Katalognummer: B12802370
CAS-Nummer: 6325-96-8
Molekulargewicht: 467.7 g/mol
InChI-Schlüssel: CKPKEPKFHRSVLT-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 31157 is a chemical compound that has garnered attention in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 31157 involves multiple steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include:

    Step 1: Initial formation of the core structure using a base-catalyzed reaction.

    Step 2: Introduction of functional groups through substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of NSC 31157 is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Bulk synthesis: Utilizing large quantities of reagents and solvents.

    Continuous monitoring: Ensuring reaction conditions such as temperature, pressure, and pH are maintained.

    Purification: Employing techniques like distillation, crystallization, and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 31157 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution conditions: Acidic or basic environments, depending on the nature of the substituent.

Major Products

Wissenschaftliche Forschungsanwendungen

NSC 31157 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of NSC 31157 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Modulating signaling pathways: Affecting cellular communication and function.

    Interacting with receptors: Altering receptor activity and downstream effects.

Vergleich Mit ähnlichen Verbindungen

NSC 31157 is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: NSC 12345, NSC 67890, NSC 54321.

    Uniqueness: NSC 31157 has distinct structural features and reactivity that make it suitable for specific applications not covered by similar compounds.

Eigenschaften

CAS-Nummer

6325-96-8

Molekularformel

C13H8Cl2HgO2

Molekulargewicht

467.7 g/mol

IUPAC-Name

dichloromercury;xanthen-9-one

InChI

InChI=1S/C13H8O2.2ClH.Hg/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;;/h1-8H;2*1H;/q;;;+2/p-2

InChI-Schlüssel

CKPKEPKFHRSVLT-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3O2.Cl[Hg]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.